Cas no 1410436-06-4 (ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate)

ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate
- Benzoic acid, 3-(aminosulfonyl)-5-(methoxymethyl)-, ethyl ester
- EN300-1618529
- AKOS013152826
- 1410436-06-4
-
- インチ: 1S/C11H15NO5S/c1-3-17-11(13)9-4-8(7-16-2)5-10(6-9)18(12,14)15/h4-6H,3,7H2,1-2H3,(H2,12,14,15)
- InChIKey: FJDWEZRYCSMUEN-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)C1=CC(COC)=CC(S(N)(=O)=O)=C1
計算された属性
- せいみつぶんしりょう: 273.06709375g/mol
- どういたいしつりょう: 273.06709375g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 375
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 密度みつど: 1.289±0.06 g/cm3(Predicted)
- ふってん: 452.0±55.0 °C(Predicted)
- 酸性度係数(pKa): 9.73±0.60(Predicted)
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1618529-2.5g |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 2.5g |
$1454.0 | 2023-05-25 | ||
Enamine | EN300-1618529-5.0g |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 5g |
$2152.0 | 2023-05-25 | ||
Enamine | EN300-1618529-100mg |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 100mg |
$615.0 | 2023-09-23 | ||
Enamine | EN300-1618529-250mg |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 250mg |
$642.0 | 2023-09-23 | ||
Enamine | EN300-1618529-1000mg |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 1000mg |
$699.0 | 2023-09-23 | ||
Enamine | EN300-1618529-10000mg |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 10000mg |
$3007.0 | 2023-09-23 | ||
Enamine | EN300-1618529-10.0g |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 10g |
$3191.0 | 2023-05-25 | ||
Enamine | EN300-1618529-0.5g |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 0.5g |
$713.0 | 2023-05-25 | ||
Enamine | EN300-1618529-0.05g |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 0.05g |
$624.0 | 2023-05-25 | ||
Enamine | EN300-1618529-500mg |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate |
1410436-06-4 | 500mg |
$671.0 | 2023-09-23 |
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate 関連文献
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
ethyl 3-(methoxymethyl)-5-sulfamoylbenzoateに関する追加情報
Ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate: A Comprehensive Overview
Ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate, identified by the CAS number 1410436-06-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which combines a benzoate moiety with a sulfamoyl group and a methoxymethyl substituent. The combination of these functional groups imparts distinctive chemical properties, making it a valuable component in various applications.
The benzoate group in ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate serves as a versatile platform for further chemical modifications. Recent studies have highlighted the potential of benzoate derivatives in drug delivery systems due to their ability to enhance bioavailability and stability. The sulfamoyl group, on the other hand, introduces hydrogen bonding capabilities, which are crucial for interactions in biological systems. This feature has been leveraged in the development of novel pharmaceutical agents targeting specific therapeutic areas.
The methoxymethyl substituent adds another layer of complexity to the molecule, influencing its solubility and reactivity. Researchers have explored the role of methoxymethyl groups in modulating the physical properties of organic compounds, particularly in the context of polymer synthesis and surface chemistry. The interplay between these functional groups creates a compound with multifaceted applications across diverse industries.
Recent advancements in synthetic methodologies have enabled the precise control of ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate's synthesis, ensuring high purity and consistency. These methods often involve multi-step reactions, including nucleophilic substitutions and condensations, which are optimized to maximize yield and minimize by-products. The ability to synthesize this compound efficiently has facilitated its integration into large-scale production processes.
In terms of applications, ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate has shown promise in the development of advanced materials, such as high-performance polymers and coatings. Its unique combination of functional groups allows for tailored properties, including enhanced adhesion, durability, and resistance to environmental factors. Additionally, this compound has been investigated for its potential in electronic materials, where its electronic properties can contribute to the performance of organic semiconductors.
The structural versatility of ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate also makes it an attractive candidate for use in catalysis. Recent studies have demonstrated its ability to act as a ligand in transition metal catalysts, facilitating various organic transformations with high efficiency and selectivity. This application underscores the compound's potential to contribute to sustainable chemical processes.
From an environmental perspective, ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate's biodegradability and toxicity profile are critical considerations for its safe use and disposal. Research into its environmental impact has revealed that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in ecosystems. However, further studies are required to fully understand its long-term effects on aquatic and terrestrial environments.
In conclusion, ethyl 3-(methoxymethyl)-5-sulfamoylbenzoate (CAS No. 1410436-06-4) is a multifunctional compound with a wide range of applications across various scientific disciplines. Its unique molecular structure enables diverse chemical interactions, making it a valuable tool in drug development, materials science, and catalysis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing technological and scientific frontiers.
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